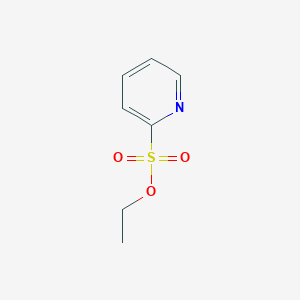
Ethyl pyridine-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyridine-2-sulfonate is an organic compound that belongs to the class of sulfonate esters. It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The sulfonate group attached to the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl pyridine-2-sulfonate can be synthesized through the reaction of pyridine with ethyl sulfonate under controlled conditions. The process typically involves the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity. For example, the reaction can be carried out using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and distillation, ensures the removal of impurities and the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl pyridine-2-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonate group acts as a good leaving group, facilitating substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as sodium cyanide or sodium methoxide can lead to the formation of substituted pyridine derivatives.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form pyridine-2-sulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form ethyl pyridine.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, pyridine-2-sulfonic acid, and ethyl pyridine, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl pyridine-2-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl pyridine-2-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Tosylates (p-toluenesulfonates): Similar to ethyl pyridine-2-sulfonate, tosylates are used as intermediates in organic synthesis and as leaving groups in substitution reactions.
Mesylates (methanesulfonates): Mesylates are also used as leaving groups and in the synthesis of various organic compounds.
Triflates (trifluoromethanesulfonates): Triflates are highly reactive sulfonate esters used in a wide range of chemical reactions.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The combination of the pyridine ring and the sulfonate group makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
126092-21-5 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
ethyl pyridine-2-sulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-5-3-4-6-8-7/h3-6H,2H2,1H3 |
Clé InChI |
WPCNUYIIICWLKF-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


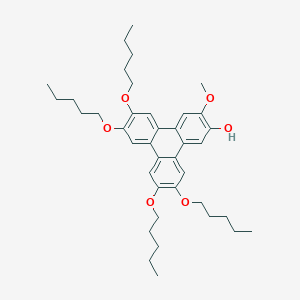

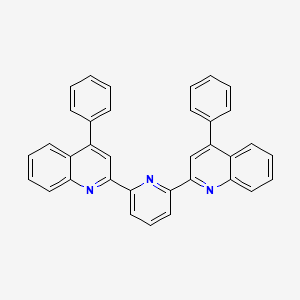


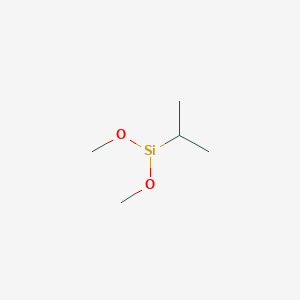
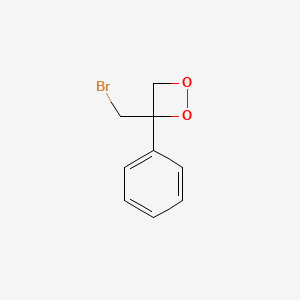


![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
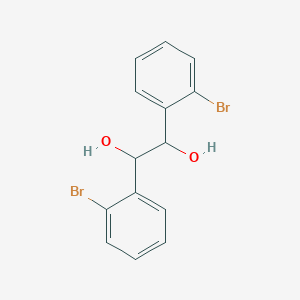
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
